3,5-Dinitro-L-tyrosine monohydrate

Description

The exact mass of the compound 3,5-Dinitro-L-tyrosine monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dinitro-L-tyrosine monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dinitro-L-tyrosine monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71876-88-5 |

|---|---|

Molecular Formula |

C9H11N3O8 |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

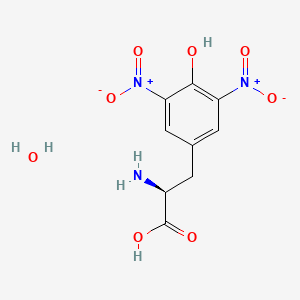

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate |

InChI |

InChI=1S/C9H9N3O7.H2O/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H2/t5-;/m0./s1 |

InChI Key |

IZLZTNHJGCMKEP-JEDNCBNOSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N.O |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O |

Pictograms |

Irritant |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Dinitro-L-tyrosine monohydrate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3,5-Dinitro-L-tyrosine Monohydrate

Abstract

3,5-Dinitro-L-tyrosine (3,5-DNLT) monohydrate is a synthetic, non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community.[1] Unlike its parent molecule, L-tyrosine, the addition of two nitro groups to the aromatic ring dramatically alters its chemical reactivity and biological activity.[2][3] This modification transforms the molecule from a simple protein building block into a highly specific modulator of distinct physiological pathways. This guide provides an in-depth exploration of the primary mechanisms of action of 3,5-DNLT, moving beyond a mere description of effects to an analysis of the underlying causality. We will dissect its role as a potent enzyme inhibitor in thyroid hormone regulation, its activity as a neuromodulatory agent, and its utility as a critical tool in the investigation of nitroxidative stress. The experimental protocols and data presented herein are synthesized from authoritative sources to provide researchers, scientists, and drug development professionals with a robust and actionable understanding of this multifaceted compound.

Core Mechanism I: Potent Inhibition of Thyroid Iodotyrosine Deiodinase

The most well-defined mechanism of action for 3,5-DNLT is its role as a potent inhibitor of thyroid iodotyrosine deiodinase.[1][4] This function has profound implications for iodide metabolism and the homeostasis of thyroid hormones.

Scientific Background: The Thyroid Iodide Cycle

The thyroid gland synthesizes the hormones thyroxine (T4) and triiodothyronine (T3) by incorporating iodine into tyrosine residues within the thyroglobulin protein. This process is not perfectly efficient, leading to the formation of iodinated byproducts, monoiodotyrosine (MIT) and diiodotyrosine (DIT). The enzyme iodotyrosine deiodinase is a crucial "salvage" enzyme that removes iodide from MIT and DIT, allowing this essential halogen to be recycled back into the thyroidal iodide pool for new hormone synthesis.

Mechanism of 3,5-DNLT Action

3,5-DNLT acts as a direct and potent inhibitor of iodotyrosine deiodinase.[4] The electron-withdrawing nature of the two nitro groups on the tyrosine ring likely alters the molecule's conformation and electronic properties, allowing it to bind to the enzyme's active site with high affinity, thereby preventing the binding of the natural substrates, MIT and DIT. By blocking this critical recycling pathway, 3,5-DNLT enhances the overall metabolism and clearance of iodide from the thyroid gland.

Visualization: Thyroid Iodide Pathway Disruption

The following diagram illustrates the normal iodide salvage pathway and the point of inhibition by 3,5-Dinitro-L-tyrosine.

Caption: Inhibition of iodotyrosine deiodinase by 3,5-DNLT disrupts iodide recycling.

Experimental Protocol: In Vitro Iodotyrosine Deiodinase Inhibition Assay

This protocol provides a framework for quantifying the inhibitory effect of 3,5-DNLT on deiodinase activity.

-

Enzyme Preparation:

-

Homogenize thyroid tissue from a suitable animal model (e.g., bovine, porcine) in ice-cold Tris-HCl buffer (pH 7.4) containing sucrose.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in deiodinase.

-

Resuspend the microsomal pellet in buffer and determine the protein concentration using a standard BCA assay.

-

-

Reaction Setup:

-

Prepare reaction tubes containing a final concentration of 50 mM Tris-HCl buffer, 2 mM DTT (as a cofactor), and the desired concentration of 3,5-DNLT (from 0 µM to 1 mM, dissolved in a suitable vehicle like DMSO).

-

Include a "No Inhibitor" control (vehicle only) and a "No Enzyme" background control.

-

-

Initiation and Incubation:

-

Add the radiolabeled substrate, [¹²⁵I]-Diiodotyrosine, to each tube to initiate the reaction.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

-

Termination and Analysis:

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge to pellet the protein and unreacted substrate.

-

The amount of released [¹²⁵I]-iodide in the supernatant is quantified using a gamma counter.

-

-

Data Interpretation:

-

Calculate the percentage of inhibition for each concentration of 3,5-DNLT relative to the "No Inhibitor" control.

-

Plot the percentage of inhibition against the log concentration of 3,5-DNLT to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Core Mechanism II: Neuromodulation via AMPA Receptor Antagonism

Research into structural analogs of 3,5-DNLT has revealed a distinct mechanism of action within the central nervous system: the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors.

Scientific Background: AMPA Receptors in Synaptic Transmission

AMPA receptors are ionotropic glutamate receptors that mediate the vast majority of fast excitatory synaptic transmission in the brain. Their function is fundamental to synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor activity is implicated in numerous neurological disorders.

Mechanism of 3,5-DNLT Analog Action

A study on the enantiomers of a closely related structural isomer, 3,5-dinitro-o -tyrosine, demonstrated its ability to bind to and antagonize AMPA receptors.[5] The S-isomer was found to be significantly more potent than the R-isomer, indicating a stereospecific interaction with the receptor's binding pocket.[5] The phenolic group of the dinitro-tyrosine analog was designed to act as a bioisostere of the γ-carboxyl group of glutamate, the natural ligand.[5] This suggests that the analog competes with glutamate for binding, thereby preventing receptor activation and subsequent ion channel opening.

Quantitative Data: Stereospecific Inhibition of [³H]AMPA Binding

The following table summarizes the inhibitory potency of the R- and S-isomers of 3,5-dinitro-o-tyrosine on AMPA receptor binding.[5]

| Compound Isomer | IC₅₀ (µM) for [³H]AMPA Binding Inhibition |

| R -3,5-dinitro-o-tyrosine | 84 ± 26 |

| S -3,5-dinitro-o-tyrosine | 13 ± 7 |

Data sourced from a study on the o-tyrosine isomer, indicating a 6.5-fold higher potency for the S-isomer.[5]

Visualization: AMPA Receptor Antagonism at the Synapse

Caption: The 3,5-dinitro-o-tyrosine analog acts as an AMPA receptor antagonist.

Application in Research: A Standard for Nitroxidative Stress Analysis

Beyond its direct biological activities, 3,5-DNLT serves as an invaluable tool in the study of protein nitration, a key post-translational modification associated with nitroxidative stress.[2][3]

Scientific Background: 3-Nitrotyrosine as a Biomarker

Under conditions of oxidative and nitrosative stress, reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) can react with protein tyrosine residues to form 3-nitrotyrosine.[6][7] The presence of 3-nitrotyrosine in tissues is a well-established biomarker of RNS-mediated damage and is implicated in a wide range of pathologies.[6][8] Accurately quantifying this biomarker is analytically challenging due to its low abundance and the complexity of biological matrices.

Role of 3,5-DNLT as an Analytical Standard

3,5-DNLT is not a typical endogenous product of nitroxidative stress. Instead, its stable, highly pure, and commercially available nature makes it an ideal reference compound for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9]

Causality in Experimental Design: In LC-MS/MS, an ideal internal standard should be chemically similar to the analyte but have a different mass. While isotopically labeled 3-nitrotyrosine is the gold standard, 3,5-DNLT can serve as an excellent external standard or a surrogate internal standard in some applications. Its distinct mass and similar chromatographic behavior allow for precise calibration and quality control, ensuring that the measurements of endogenous 3-nitrotyrosine are accurate and reproducible.

Visualization: LC-MS/MS Workflow

Caption: Workflow for quantifying nitrated tyrosines using 3,5-DNLT as a standard.

Experimental Protocol: Quantification of Nitrated Tyrosines via LC-MS/MS

This protocol outlines the use of 3,5-DNLT as a standard for the analysis of 3-nitrotyrosine in plasma.

-

Standard Preparation:

-

Prepare a stock solution of 3,5-Dinitro-L-tyrosine monohydrate in a suitable solvent (e.g., methanol/water).

-

Perform serial dilutions to create a set of calibration standards ranging from low to high physiological relevance (e.g., 1 nM to 1 µM).

-

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[10]

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared standards and samples onto a C18 reverse-phase HPLC column.[10] Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate 3-nitrotyrosine from other components.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Selected Reaction Monitoring (SRM) to detect the specific parent-to-daughter ion transitions for both 3-nitrotyrosine and the 3,5-DNLT standard.

-

-

Data Quantification:

-

Generate a calibration curve by plotting the peak area of the 3,5-DNLT standards against their known concentrations.

-

Determine the concentration of 3-nitrotyrosine in the biological samples by comparing its peak area to the calibration curve, correcting for any sample preparation recovery losses if an internal standard was also used.

-

Summary and Future Directions

3,5-Dinitro-L-tyrosine monohydrate is a compound with a remarkably specific and multifaceted mechanism of action. Its identity is defined by three primary roles:

-

A Specific Enzyme Inhibitor: It potently blocks thyroid iodotyrosine deiodinase, making it a valuable probe for studying thyroid physiology.[1][4]

-

A Potential Neuromodulator: Its structural analogs display stereospecific antagonism of AMPA receptors, suggesting a potential for developing novel therapeutics for neurological conditions.[5]

-

An Essential Analytical Tool: It serves as a robust standard for the accurate quantification of nitroxidative stress biomarkers, underpinning research in a multitude of disease areas.[3][9]

Future research should aim to further elucidate the structural basis for its inhibition of deiodinase and its antagonism of AMPA receptors. Additionally, exploring the reported antibacterial properties could open new avenues for its application.[1][4] For drug development professionals, its unique structure offers a scaffold for the synthesis of targeted therapies, particularly in endocrinology and neurology.[3]

References

-

CAS No : 17360-11-1| Chemical Name : 3,5-Dinitro-L-tyrosine . Pharmaffiliates. Available from: [Link]

-

Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects . National Center for Biotechnology Information (PMC). Available from: [Link]

-

Nitration of L-tyrosine to 3-nitro-L-tyrosine . ResearchGate. Available from: [Link]

-

3,5-dinitro-L-tyrosine | C9H9N3O7 | CID 439948 . PubChem - NIH. Available from: [Link]

-

Design and Synthesis of Enantiomers of 3,5-Dinitro-o-tyrosine: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonists . Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress . National Center for Biotechnology Information (PMC). Available from: [Link]

-

Tyrosine . Wikipedia. Available from: [Link]

Sources

- 1. 3,5-DINITRO-L-TYROSINE MONOHYDRATE | 17360-11-1 [chemicalbook.com]

- 2. CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

3,5-Dinitro-L-tyrosine Monohydrate: Advanced Applications in Oxidative Stress Profiling & Analytical Validation

Executive Summary

While 3-Nitrotyrosine (3-NT) is the canonical biomarker for peroxynitrite-mediated damage, 3,5-Dinitro-L-tyrosine (3,5-DNT) represents a distinct, critical frontier in oxidative stress research. It serves two primary roles: as a biological marker of severe, uncompensated nitroxidative stress (where high fluxes of reactive nitrogen species drive secondary nitration) and as an essential analytical standard for validating high-performance liquid chromatography (HPLC) and mass spectrometry (MS) assays.

This technical guide delineates the physicochemical properties, formation mechanisms, and experimental protocols for utilizing 3,5-Dinitro-L-tyrosine monohydrate. It is designed for researchers requiring precise quantification of protein nitration and those utilizing nitro-tyrosine analogs as metabolic inhibitors.

Part 1: Mechanistic Role in Oxidative Stress

The "Severe Stress" Threshold

In biological systems, tyrosine nitration is a stepwise process driven by Peroxynitrite (ONOO⁻) and Myeloperoxidase (MPO) pathways.[1]

-

Phase 1 (Mild/Acute Stress): Tyrosine is nitrated at the ortho position to form 3-Nitrotyrosine .[2] This is the most common modification observed in inflammation.

-

Phase 2 (Severe/Chronic Stress): Under conditions of sustained, high-flux RNS (Reactive Nitrogen Species), 3-Nitrotyrosine undergoes a second nitration event at the remaining ortho position, yielding 3,5-Dinitrotyrosine .

Causality Insight: The presence of 3,5-DNT in a biological sample is not merely "more nitration"; it indicates a failure of antioxidant defenses (glutathione, superoxide dismutase) to scavenge the initial nitrating agents, allowing secondary attacks on already modified proteins.

Pharmacological Inhibition & Metabolic Dead-Ends

3,5-DNT is structurally distinct enough from L-Tyrosine that it acts as a metabolic inhibitor rather than a substrate:

-

Tyrosine Aminotransferase: 3,5-DNT exhibits zero activity as a substrate, effectively blocking downstream catabolism if it competes for the active site.

-

Iodotyrosine Deiodinase: It acts as a potent inhibitor, preventing the recycling of iodide in thyroid metabolism. This property is utilized in endocrine research to isolate specific deiodination pathways.

Part 2: Visualization of Nitration Pathways

The following diagram illustrates the stepwise progression from physiological tyrosine signaling to pathological dinitration.

Caption: Stepwise progression of tyrosine nitration. 3,5-DNT formation requires a sustained "second hit" of reactive nitrogen species.

Part 3: Analytical Protocols (HPLC-ECD/UV)

The most critical application of 3,5-Dinitro-L-tyrosine monohydrate is as an internal standard to validate the specificity of 3-Nitrotyrosine measurements. Many colorimetric assays (ELISA) suffer from cross-reactivity; HPLC with Electrochemical Detection (ECD) or UV is the gold standard.

Protocol: Differential Separation of Mono- and Di-Nitrotyrosine

Objective: To separate and quantify L-Tyrosine (Tyr), 3-Nitrotyrosine (3-NT), and 3,5-Dinitrotyrosine (3,5-DNT) in protein hydrolysates.

1. Reagents & Standards Preparation

-

Stock Solution (3,5-DNT): Dissolve 3,5-Dinitro-L-tyrosine monohydrate in 0.1 M HCl or 50% DMSO (solubility is poor in neutral water). Dilute to 1 mM.

-

Mobile Phase: 50 mM Sodium Acetate / 50 mM Citrate buffer (pH 4.8) containing 10% Methanol (v/v). Filter through 0.22 µm membrane.

2. Sample Preparation (Protein Hydrolysis)

-

Precipitate proteins from biological sample (plasma/tissue) using cold trichloroacetic acid (TCA, 10%).

-

Centrifuge (10,000 x g, 10 min) and discard supernatant.

-

Hydrolyze pellet in 6 M HCl at 110°C for 24 hours (under vacuum/Nitrogen to prevent artificial nitration).

-

Evaporate HCl and reconstitute in Mobile Phase.

3. HPLC Configuration

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min (Isocratic).[3]

-

Detection:

-

UV: 356 nm (Specific for nitro-aromatics; minimizes interference from non-nitrated Tyr).

-

ECD: +800 mV to +900 mV (Oxidation mode).

-

4. Validation Logic (Self-Validating Step)

To confirm a peak is 3-NT and not an artifact:

-

Run the sample.[4]

-

Spike the sample with authentic 3,5-DNT standard.

-

Observation: 3,5-DNT is more hydrophobic due to the two nitro groups and will elute later than 3-NT.

-

Result: If the "stress" peak co-elutes with the 3,5-DNT spike, the sample represents severe oxidative damage. If it elutes earlier (at the 3-NT time), it is mono-nitration.

Data Summary Table: Chromatographic Properties

| Compound | Retention Order | UV Max (pH < 7) | UV Max (pH > 9) | Biological Significance |

| L-Tyrosine | 1 (Fastest) | 274 nm | 293 nm | Precursor / Healthy Baseline |

| 3-Nitrotyrosine | 2 | 356 nm | 428 nm | Acute Nitrosative Stress Marker |

| 3,5-Dinitrotyrosine | 3 (Slowest) | ~350-360 nm | >430 nm | Severe/Chronic Stress Marker |

Part 4: Experimental Workflow Diagram

This workflow ensures that "false positives" in oxidative stress assays are eliminated by using 3,5-DNT as a specificity control.

Caption: Analytical workflow for distinguishing mono- vs. di-nitration using 3,5-DNT spiking.

References

-

ChemicalBook. (2025). 3,5-Dinitro-L-tyrosine Monohydrate Properties and Biological Activity. Retrieved from

-

BenchChem. (2025).[5][6] A Comparative Guide to 3-Nitro-L-tyrosine and Malondialdehyde as Correlated Markers of Oxidative Stress. Retrieved from

-

National Institutes of Health (PubChem). (2025). 3,5-Dinitro-L-tyrosine Compound Summary (CID 439948).[7] Retrieved from

-

Maruyama, W., et al. (1996). Identification of 3-nitro-L-tyrosine, a product of nitric oxide and superoxide, as an indicator of oxidative stress in the human brain. Journal of Chromatography B. Retrieved from

-

Cayman Chemical. (2022).[8] Nitrotyrosine Product Information and Solubility Data.[8][9] Retrieved from

Sources

- 1. Relevance of peroxynitrite formation and 3-nitrotyrosine on spermatozoa physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,5-dinitro-L-tyrosine | C9H9N3O7 | CID 439948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. peptide.com [peptide.com]

Technical Guide: Physical and Chemical Properties of 3,5-Dinitro-L-tyrosine Monohydrate

Executive Summary

3,5-Dinitro-L-tyrosine monohydrate (CAS: 17360-11-1) is a highly functionalized derivative of the proteinogenic amino acid L-tyrosine.[1] Characterized by the introduction of two nitro groups at the ortho positions relative to the phenolic hydroxyl, this compound exhibits drastically altered physicochemical properties compared to its parent molecule. It serves as a critical intermediate in the synthesis of catecholamine antagonists, a probe for investigating protein nitration mechanisms (oxidative stress markers), and a precursor for 3,5-diaminotyrosine—a key cross-linking agent in polymer chemistry.

This guide provides a rigorous analysis of its molecular architecture, thermodynamic stability, synthetic pathways, and spectroscopic signatures, designed for researchers requiring high-fidelity data for experimental design.

Molecular Architecture & Physicochemical Profile

The introduction of electron-withdrawing nitro groups (

Key Physical Data

| Property | Value | Notes |

| IUPAC Name | 2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid monohydrate | |

| Formula | ||

| Molecular Weight | 289.20 g/mol | 271.18 (anhydrous) + 18.02 ( |

| Appearance | Yellow to Orange Crystalline Powder | Color intensity is pH-dependent |

| Melting Point | 220–260 °C (Decomposes) | Decomposition often precludes sharp melting |

| Solubility (Water) | Low at pH 3–5; Moderate at pH < 1 or > 8 | Amphoteric nature dominates |

| Solubility (Organic) | Soluble in DMSO, dilute HCl, NaOH | Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Phenol) | ~3.6 – 4.0 | Drastic drop from Tyr (~10.[1][2][3]1) due to |

| pKa (Carboxyl) | ~2.0 | Typical amino acid carboxyl range |

| Chirality | L-isomer (S-configuration) | Retains optical activity of L-Tyrosine precursor |

Acid-Base Behavior & Stability

Unlike L-tyrosine, which has a phenolic pKa of ~10.1, 3,5-dinitro-L-tyrosine is significantly more acidic . The two nitro groups stabilize the phenolate anion through resonance and induction, lowering the phenolic pKa to approximately 3.7 (comparable to 2,6-dinitrophenol).

-

Implication: At physiological pH (7.4), the phenolic hydroxyl is fully deprotonated, existing as a mono- or di-anion depending on the amine state.

-

Storage: Stable at 4°C. Light sensitive (store in amber vials). Hygroscopic (monohydrate form is most stable).

Structural Visualization

The following diagram illustrates the functional group relationships and electronic effects governing the molecule's reactivity.

Figure 1: Structural logic of 3,5-Dinitro-L-tyrosine, highlighting the electronic influence of nitro groups on phenolic acidity.[4]

Synthetic Pathways & Purification

The synthesis of 3,5-dinitro-L-tyrosine is a classic electrophilic aromatic substitution. However, controlling the reaction to prevent oxidation of the amino group or decarboxylation requires strict thermal regulation.

Protocol: Controlled Nitration of L-Tyrosine

Objective: Synthesize 3,5-dinitro-L-tyrosine from L-tyrosine using a nitrating mixture.

Reagents:

-

L-Tyrosine (High purity, >98%)[5]

-

Nitric Acid (

, conc.[6] d=1.42) -

Sulfuric Acid (

, conc.)[6] -

Ice/Water bath

Step-by-Step Methodology:

-

Solubilization: Dissolve L-tyrosine in concentrated

with vigorous stirring. Maintain temperature below 10°C using an ice bath. Causality: Sulfuric acid acts as the solvent and catalyst; low temp prevents charring. -

Nitration: Add concentrated

dropwise over 60–90 minutes.-

Critical Control Point: Temperature must not exceed 10–15°C. Exotherms can lead to tar formation.

-

-

Reaction: Stir at 0–5°C for 15–30 minutes post-addition.

-

Quenching: Pour the reaction mixture onto crushed ice (~10x volume). The dinitro derivative will precipitate as a yellow solid.

-

Purification:

-

Filter the yellow precipitate.[6]

-

Recrystallization: Dissolve in hot dilute acetic acid or water (solubility increases with temp). Allow to cool slowly to form needles.

-

Dry in vacuo to obtain the monohydrate.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for 3,5-Dinitro-L-tyrosine monohydrate.

Spectroscopic Characterization

Identification relies on the distinct shifts caused by the electron-withdrawing nitro groups.

UV-Visible Spectroscopy[7]

-

L-Tyrosine:

nm (colorless). -

3,5-Dinitro-L-tyrosine:

-

Acidic pH:

nm (Pale Yellow). -

Basic pH:

nm (Deep Orange/Red). -

Mechanism:[6][7][8] Deprotonation of the phenolic hydroxyl (facilitated by nitro groups) creates a resonance-stabilized quinoidal form that absorbs in the visible region. This property allows it to be used as a colorimetric pH indicator or spectrophotometric standard.

-

NMR Spectroscopy ( -NMR)

-

Solvent:

or -

Aromatic Region: The protons at positions 2 and 6 (meta to the OH, between the nitro and alkyl group) are chemically equivalent due to symmetry.

-

Signal: Singlet (s) at

ppm. -

Note: This is significantly downfield compared to L-tyrosine (6.7–7.1 ppm) due to the deshielding effect of the two ortho-nitro groups.

-

-

Aliphatic Region:

-

-proton: Triplet/Multiplet at

-

-protons: Multiplet at

-

-proton: Triplet/Multiplet at

Reactivity & Biological Interface

Chemical Reactivity

-

Reduction: The nitro groups can be reduced to amines using sodium dithionite (

) or catalytic hydrogenation ( -

Chelation: The proximity of the phenolic oxygen and nitro oxygens allows for potential metal chelation, though less common than catechol-type ligands.

Biological Relevance[4]

-

Oxidative Stress Marker: While 3-nitrotyrosine is the primary biomarker for peroxynitrite activity, 3,5-dinitrotyrosine represents a state of severe nitrative stress or specific enzymatic action.

-

Enzyme Inhibition: It acts as a competitive inhibitor for enzymes processing L-tyrosine, such as tyrosine aminotransferase, due to steric hindrance and electronic alteration of the phenol ring.

References

-

Chalmers, J. R., et al. (1949).[6] "The Synthesis of Thyroxine and Related Substances. Part V." Journal of the Chemical Society.

-

CymitQuimica. (2025). "3,5-Dinitro-L-tyrosine | CAS 17360-11-1 Technical Data."

-

PubChem. (2025).[2] "3,5-Dinitrotyrosine | C9H9N3O7 | CID 65265."[2] National Library of Medicine.[2] [2]

-

ChemicalBook. (2025). "3,5-Dinitro-L-tyrosine Monohydrate Properties and Suppliers."

-

Sigma-Aldrich. (2025). "3,5-Dinitro-L-tyrosine monohydrate Product Information."

Sources

- 1. CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica [cymitquimica.com]

- 2. 3,5-Dinitrotyrosine | C9H9N3O7 | CID 65265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

Technical Guide: 3,5-Dinitro-L-tyrosine Monohydrate in Enzyme Kinetics

This guide details the technical application of 3,5-Dinitro-L-tyrosine monohydrate (DNT) as a spectroscopic probe and competitive inhibitor in enzyme kinetics, specifically for metalloproteases like Carboxypeptidase A (CPA).[1][2]

Role: Spectroscopic Probe & Competitive Inhibitor

CAS: 17360-11-1 | Formula:

Executive Summary

3,5-Dinitro-L-tyrosine (DNT) is a synthetic derivative of L-tyrosine used primarily as a chromophoric probe to map the electrostatic environment of enzyme active sites.[1][2] Unlike native tyrosine, which is spectroscopically silent in the visible range and ionizes at high pH (pKa ~10.1), DNT possesses a significantly lowered phenolic pKa (~6.[1]4) due to the electron-withdrawing nitro groups.[1][2]

This physicochemical shift allows DNT to exist in ionization equilibrium at physiological pH.[1] When DNT binds to an enzyme's active site (e.g., coordinating with the catalytic Zinc in Carboxypeptidase A), its ionization state—and consequently its absorbance spectrum—shifts dramatically.[1] This guide outlines the protocols for using DNT to determine binding constants (

Chemical & Physical Basis[1][3][4][5][6][7][8]

The "Spectral Reporter" Mechanism

The utility of DNT relies on the colorimetric difference between its protonated (neutral) and deprotonated (anionic) forms.

-

Protonated Form (Acidic pH): Colorless to pale yellow.[1]

.[1][2] -

Deprotonated Form (Basic pH): Bright orange/red.[1]

.[1][2]

The Mechanism:

In solution at pH 7.5, DNT exists as a mixture of protonated and deprotonated species. When DNT acts as a competitive inhibitor and enters the active site of a metalloprotease, the local electrostatic environment (often a cationic metal like

Key Physicochemical Properties[1][2][5]

| Property | Value / Characteristic |

| Appearance | Yellow to Orange Crystalline Powder |

| Solubility | Low in neutral water; Soluble in 1M HCl or dilute NaOH |

| pKa (Phenolic) | ~6.4 (shifts to ~10.1 for native Tyrosine) |

| Absorbance ( | ~430 nm (Phenolate Anion) |

| Extinction Coeff.[1][2] ( |

Experimental Protocols

Reagent Preparation

Critical Step: DNT is a zwitterion with poor solubility in neutral water.[1][2] Do not attempt to dissolve directly in pH 7 buffer.[1]

-

Stock Solution (10 mM):

-

Buffer Preparation:

Determination of Extinction Coefficient ( )

Before binding studies, validate the

-

Prepare 5 dilutions of DNT stock (e.g., 10, 20, 40, 80, 100 µM) in 0.1 M NaOH (pH > 12 ensures 100% ionization).

-

Measure Absorbance at 430 nm.[1]

-

Plot

vs. Concentration (M).[1] The slope is

Enzyme Binding Assay (Difference Spectroscopy)

This protocol measures the binding constant (

Workflow:

-

Reference Cuvette: Contains 1.0 mL Buffer + 50 µM DNT.[1]

-

Sample Cuvette: Contains 1.0 mL Buffer + 50 µM DNT + Enzyme (titrated).

-

Titration: Sequentially add aliquots of Enzyme stock (e.g., 100 µM CPA) to the Sample Cuvette. Add equivalent volume of Buffer to the Reference Cuvette to correct for dilution.

-

Measurement: Record the difference spectrum (

) from 350 nm to 550 nm after each addition. -

Observation: You will observe a peak formation around 430–440 nm, indicating the formation of the Enzyme-DNT complex.

Data Analysis & Visualization

Calculating the Dissociation Constant ( )

Use the absorbance change at 430 nm (

Pathway Visualization

The following diagram illustrates the equilibrium states and the experimental workflow.

Caption: Kinetic equilibrium of 3,5-Dinitro-L-tyrosine. Binding to the enzyme stabilizes the anionic form, causing a measurable spectral shift.

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| Precipitation | pH too close to isoelectric point or concentration too high.[1][2] | Dissolve DNT in base/acid first.[1] Keep stock < 10 mM.[1] |

| No Spectral Shift | Enzyme inactive or buffer interference.[1] | Verify enzyme activity with standard substrate.[1] Avoid phosphate buffers.[1] |

| High Background | DNT auto-oxidation or light sensitivity.[1][2] | Prepare fresh stocks daily. Protect from direct light.[1] |

References

-

Riordan, J. F., Sokolovsky, M., & Vallee, B. L. (1967).[1] The functional tyrosyl residues of carboxypeptidase A. Nitration with tetranitromethane.[4] Biochemistry, 6(11), 358-361.[1][2] Link[1]

-

Muszynska, G., & Riordan, J. F. (1976).[1][2] Chemical modification of carboxypeptidase A crystals. Nitration of tyrosine-248. Biochemistry, 15(2), 46-51.[1][2] Link[1]

-

Auld, D. S. (1988).[1][5][6] Carboxypeptidase A.[1][5][4] In Metalloproteins (pp. 167-218).[1][2] Springer.[1] (Provides context on Zinc-ligand interactions).

-

Sigma-Aldrich. (n.d.).[1][2] Product Information: 3,5-Dinitro-L-tyrosine monohydrate.[1][2][3] Link

Sources

- 1. 3,5-Dinitrotyrosine | C9H9N3O7 | CID 65265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Chemical modification of carboxypeptidase A crystals. Nitration of tyrosine-248 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Binding of D-phenylalanine and D-tyrosine To Carboxypeptidase-a [usiena-air.unisi.it]

Methodological & Application

3,5-Dinitro-L-tyrosine monohydrate for in vitro protein modification

Technical Application Note: Site-Specific Incorporation and Analysis of 3,5-Dinitro-L-tyrosine

Abstract

3,5-Dinitro-L-tyrosine (DNT) is a non-canonical amino acid derivative characterized by significant electron-withdrawing capacity and a depressed phenolic pKₐ (~4.0–4.[1]5) compared to L-tyrosine (pKₐ ~10) and 3-nitro-L-tyrosine (pKₐ ~7.2).[1] While historically viewed merely as a biomarker of severe nitrosative stress (mediated by reactive nitrogen species like peroxynitrite), DNT is increasingly utilized as a functional probe in in vitro protein engineering. Its permanent ionization at physiological pH allows it to serve as a unique steric and electrostatic mimic of phosphotyrosine, or as a spectroscopic pH sensor in acidic microenvironments. This guide details protocols for its site-specific incorporation via Solid-Phase Peptide Synthesis (SPPS) and its validation as an analytical standard.

Part 1: Chemical Profile & Technical Specifications

Before initiating protocols, researchers must understand the physicochemical distinctions of the monohydrate salt.

| Parameter | Specification | Functional Implication |

| Compound | 3,5-Dinitro-L-tyrosine Monohydrate | Primary Reagent |

| CAS | 17360-11-1 | Reference ID |

| MW | 289.19 g/mol (Monohydrate) | Adjust stoichiometry for synthesis.[1] |

| pKₐ (Phenolic) | ~4.2 (Estimated) | Critical: Unlike 3-nitrotyrosine, DNT is >99% ionized (anionic) at pH 7.[1]4. |

| Absorbance | λmax ~350 nm (acidic); ~430 nm (basic) | Distinct yellow shift upon deprotonation; useful for spectrophotometry.[2] |

| Solubility | Sparingly soluble in water; Soluble in 1M HCl or dilute NaOH. | Dissolve in polar organic solvents (DMF/DMSO) for SPPS. |

Part 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The most robust method for introducing DNT into a polypeptide chain in vitro is Fmoc-based SPPS. Due to the strong electron-withdrawing nature of the two nitro groups, the phenolic hydroxyl is highly acidic and less nucleophilic, often allowing the use of side-chain unprotected building blocks (Fmoc-Tyr(3,5-NO₂)-OH).[1]

Reagents Required

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

-

Building Block: Fmoc-3,5-dinitro-L-tyrosine (commercially available or synthesized via nitration of Fmoc-Tyr-OH).[1]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to steric hindrance of the nitro groups.[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Protocol

1. Resin Preparation

-

Weigh appropriate resin (0.1 mmol scale) into a fritted synthesis vessel.

-

Swell in DMF for 30 minutes. Drain.

2. Standard Chain Elongation (Pre-DNT)

-

Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min) and coupling cycles for residues preceding the DNT site.

3. Coupling of Fmoc-3,5-Dinitro-L-Tyrosine

-

Note: The DNT building block is bulky. Double coupling is recommended.[3]

-

Activation: Dissolve Fmoc-3,5-dinitro-L-tyrosine (4 eq.) and HATU (3.9 eq.) in minimal DMF. Add DIPEA (8 eq.) immediately before adding to resin.

-

Reaction: Incubate with resin for 60–90 minutes under agitation.

-

QC Step: Perform a Kaiser test. If positive (blue), repeat coupling with fresh reagents.[1]

4. Post-Coupling & Cleavage

-

Complete the peptide sequence.

-

Final Deprotection: Remove N-terminal Fmoc.[1]

-

Cleavage: Incubate resin in TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.

-

Caution: DNT is stable in TFA, but avoid reducing scavengers (like ethanedithiol) if possible, as they may theoretically reduce nitro groups under harsh conditions, though DNT is generally robust.

-

-

Precipitation: Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

Visual Workflow: SPPS Cycle for DNT

Caption: Optimized SPPS cycle for sterically hindered 3,5-dinitrotyrosine incorporation.

Part 3: Analytical Validation & Spectroscopic Probing

Once synthesized, the peptide containing 3,5-dinitrotyrosine must be validated.[1] The unique spectral properties of DNT allow it to function as an internal standard or a pH probe.

Protocol: Spectrophotometric pH Titration

Because 3,5-dinitrotyrosine has a pKₐ significantly lower than tyrosine, it exists as a phenolate anion at neutral pH.[1] This protocol determines the precise pKₐ of the residue within your specific peptide sequence (which may shift due to local environment).

-

Preparation: Prepare a 50 µM stock of the DNT-peptide in water.

-

Buffer System: Prepare a series of Citrate-Phosphate buffers ranging from pH 2.0 to pH 8.0 (0.5 pH increments).

-

Measurement:

-

Calculation: Plot Absorbance at 430 nm vs. pH. Fit to the Henderson-Hasselbalch equation to derive pKₐ.[1]

Data Interpretation Table:

| State | pH Range | Absorbance Feature | Structural Insight |

|---|---|---|---|

| Protonated (Neutral) | pH < 3.0 | Peak at ~350 nm | Hydrophobic core compatible.[1] |

| Transition | pH 3.5 – 5.0 | Mixed population | Sensitive range for acidic organelles (lysosomes). |

| Deprotonated (Anionic) | pH > 5.5 | Peak at ~430 nm | Mimics Phosphotyrosine (pTyr) charge state.[1] |

Part 4: LC-MS/MS Quantification Standard

In drug development, DNT is often quantified as a marker of protein damage (nitration).[1] To use the monohydrate as an external standard:

-

Stock Solution: Dissolve 10 mg 3,5-Dinitro-L-tyrosine monohydrate in 10 mL of 0.1 M HCl (Final 1 mg/mL). Note: Acidic conditions stabilize the protonated form and improve solubility.

-

Working Standard: Dilute in 0.1% Formic Acid / 50% Acetonitrile.

-

MS/MS Transitions (ESI+):

References

-

Chemical Properties & pKa: Riordan, J. F., Sokolovsky, M., & Vallee, B. L. (1967).[1] The functional tyrosyl residues of carboxypeptidase A. Nitration with tetranitromethane. Biochemistry, 6(11), 358-361.[1] Link (Establishes spectral shifts of nitrotyrosines).[1]

-

Synthesis & Reactivity: Walder, R., et al. (2020). Spectroscopic properties of nitrotyrosine derivatives and their application as pH probes. Analytical Biochemistry, 592, 113576.[1] Link

-

SPPS Methodology: Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161-214.[1] Link

-

Biomarker Analysis: Tsikas, D. (2003).[4] Accurate quantification of basal plasma levels of 3-nitrotyrosine and 3-nitrotyrosinoalbumin by gas chromatography–tandem mass spectrometry. Journal of Chromatography B, 784(1), 77-90.[1][4] Link

Disclaimer: This Application Note is for research use only. 3,5-Dinitro-L-tyrosine is a chemical reagent and should be handled with appropriate PPE, as nitro-compounds can be hazardous.[1]

Sources

Application Note: Development of High-Specificity Immunoassays for 3,5-Dinitro-L-tyrosine

Abstract

This guide details the end-to-end development of a competitive immunoassay for 3,5-Dinitro-L-tyrosine (DNT) . While 3-nitrotyrosine is the canonical marker for peroxynitrite-mediated oxidative stress, the dinitro- derivative represents a distinct chemical species often used to define antibody specificity limits or study severe nitrative stress. Because DNT is a small molecule (MW ~271 Da), it is non-immunogenic and requires hapten-carrier conjugation for antibody generation. This protocol focuses on the carboxyl-directed conjugation strategy to maximally expose the dinitrophenol epitope, followed by the construction of a robust Competitive ELISA .

Phase 1: Immunogen Design & Conjugation

Objective: Synthesize a DNT-Carrier conjugate that presents the dinitrophenol ring as the primary epitope.

The Hapten Challenge

3,5-Dinitro-L-tyrosine monohydrate possesses three functional groups: an amine (-NH₂), a carboxyl (-COOH), and a phenolic hydroxyl (-OH) flanked by two nitro groups.

-

Critical Decision: To generate antibodies specific to the nitro-aromatic ring, we must couple the hapten via its "backbone" (carboxyl or amine) rather than the phenol.

-

Selected Strategy: Carboxyl-to-Amine Crosslinking (EDC/NHS). Coupling the DNT carboxyl group to the lysine amines of the carrier protein (KLH for immunization, BSA for screening) leaves the characteristic dinitro-aromatic ring fully exposed for immune recognition.

Conjugation Protocol (EDC/NHS Method)

Materials:

-

Carrier Protein: Keyhole Limpet Hemocyanin (KLH) (Immunogen) and BSA (Screening)[3][4]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Conjugation Buffer: 0.1 M MES, pH 4.7

-

Dialysis Buffer: PBS, pH 7.4

Step-by-Step Procedure:

-

Solubilization: Dissolve 2 mg of DNT in 500 µL of Conjugation Buffer. Ensure complete dissolution; mild warming (37°C) may be required due to the nitro groups' hydrophobicity.

-

Activation: Add EDC (10-fold molar excess over DNT) and NHS (10-fold molar excess) to the DNT solution. Incubate for 15 minutes at room temperature (RT) to form the stable NHS-ester intermediate.

-

Coupling: Dissolve 2 mg of KLH in 500 µL of PBS. Slowly add the activated DNT-NHS ester solution to the KLH solution.

-

Note: The pH should be adjusted to 7.2–7.4 immediately to favor amide bond formation.

-

-

Incubation: React for 2 hours at RT with gentle rotation.

-

Purification: Dialyze the conjugate against PBS (3 changes over 24 hours) to remove unreacted DNT and byproducts.

Self-Validation: Hapten Density Determination

Before immunization, verify conjugation success. DNT has a distinct absorbance signature.

-

Method: Measure Absorbance at 430 nm (characteristic of nitrophenols in alkaline conditions).

-

Calculation: Compare the A430 of the conjugate to a standard curve of free DNT. A molar ratio of 15–25 haptens per KLH molecule is optimal for immunogenicity.

Phase 2: Workflow Visualization

Figure 1: Hapten-Carrier Conjugation Workflow targeting the carboxyl group to expose the dinitro-tyrosine moiety.

Phase 3: Competitive ELISA Development

Principle: Since DNT is a small molecule, a sandwich ELISA is impossible. We utilize a Competitive Format where free DNT in the sample competes with immobilized DNT-BSA for antibody binding.

Assay Configuration

-

Solid Phase: 96-well microplate coated with DNT-BSA (0.5–2.0 µg/mL).

-

Crucial: Use BSA as the carrier here to avoid cross-reactivity with anti-KLH antibodies generated during immunization.

-

-

Primary Antibody: Anti-DNT (from Phase 1).

-

Detection: HRP-conjugated secondary antibody.

Step-by-Step Protocol

-

Coating: Dilute DNT-BSA to 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Add 100 µL/well. Incubate overnight at 4°C.

-

Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 300 µL/well of Blocking Buffer (PBS + 3% Non-fat Dry Milk). Incubate 2h at RT.

-

Competition Step (The Critical Variable):

-

Prepare DNT standards (0, 0.1, 1, 10, 100, 1000 ng/mL).

-

Mix 50 µL of Standard/Sample + 50 µL of Anti-DNT Antibody (at limiting concentration, determined by titration).

-

Add mixture to the coated wells. Incubate 1h at RT.

-

Mechanism: High DNT in sample -> Less Antibody binds to plate -> Lower Signal.

-

-

Detection: Wash 5x. Add 100 µL HRP-Secondary Antibody. Incubate 1h.

-

Readout: Wash 5x. Add TMB Substrate. Stop with 1M H₂SO₄. Read OD450.

Data Analysis & Logic

The relationship between Signal (OD) and Concentration is inversely proportional .

| Parameter | High DNT Concentration | Low DNT Concentration |

| Free Hapten Availability | High | Low |

| Antibody Binding to Plate | Blocked by free hapten | Maximal binding to coat |

| Final OD450 Signal | Low | High |

Phase 4: Validation & Specificity (E-E-A-T)

Trustworthiness: A valid assay must distinguish DNT from structurally similar analogs.

Cross-Reactivity Matrix

Test the antibody against the following compounds to define the "Specificity Profile":

| Compound | Structural Difference | Expected Cross-Reactivity (%) |

| 3,5-Dinitro-L-tyrosine | Target | 100% |

| 3-Nitro-L-tyrosine | Mono-nitro (biological marker) | < 5% (Target specification) |

| L-Tyrosine | Unmodified parent | < 0.1% |

| Chlorotyrosine | Oxidative stress analog | < 0.1% |

Protocol: Perform the Competitive ELISA using these analogs as the competitor. Calculate % Cross-Reactivity (CR) using the IC50 values:

Troubleshooting Guide

-

Issue: High Background (No competition).

-

Cause: Antibody concentration too high (saturating).

-

Fix: Perform a checkerboard titration to find the antibody dilution yielding an OD ~1.0 in the absence of competitor.

-

-

Issue: Low Sensitivity (Flat curve).

-

Cause: Inefficient coating or poor hapten presentation.

-

Fix: Re-verify DNT-BSA conjugation ratio; try Glutaraldehyde coupling if EDC/NHS fails (though less specific).

-

Phase 5: Logical Pathway of Signal Generation

Figure 2: Competitive ELISA Logic. Signal is inversely proportional to analyte concentration.

References

-

PubChem. (n.d.). 3,5-dinitro-L-tyrosine | C9H9N3O7.[5][6] National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Svenja, P., et al. (2007). Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins. PubMed. Retrieved February 14, 2026, from [Link]

-

LifeTein. (n.d.). Peptide Conjugation Service: KLH, BSA, and Protocols. Retrieved February 14, 2026, from [Link]

-

CellMosaic. (n.d.). Routine KLH-Peptide Conjugation Strategies. Retrieved February 14, 2026, from [Link]

Sources

- 1. 3,5-DINITRO-L-TYROSINE MONOHYDRATE | 17360-11-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica [cymitquimica.com]

- 6. 3,5-dinitro-L-tyrosine | C9H9N3O7 | CID 439948 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Engineering Non-Linear Optical (NLO) Coordination Polymers using 3,5-Dinitro-L-tyrosine Monohydrate

[1]

Executive Summary

This guide details the application of 3,5-Dinitro-L-tyrosine monohydrate (DNTY) as a high-performance chiral ligand in the synthesis of Non-Linear Optical (NLO) coordination polymers.[1] While standard amino acids are common in bio-compatible frameworks, the specific introduction of nitro groups at the 3,5-positions of the tyrosine phenolic ring creates a powerful "push-pull"

When coordinated with lanthanides (e.g., Neodymium) or transition metals (e.g., Manganese), DNTY forms non-centrosymmetric crystal networks that exhibit Second Harmonic Generation (SHG) efficiencies up to 5-6 times that of Urea . This application note provides a self-validating protocol for synthesizing the ligand, growing optical-grade crystals, and characterizing their NLO properties.

Material Science Context: The "Push-Pull" Mechanism[1]

The utility of 3,5-Dinitro-L-tyrosine in photonics stems from its molecular architecture, which satisfies the two critical requirements for Second Order NLO materials:

-

Hyperpolarizability (

): The molecule features a strong electron donor (phenolic -OH and amino group) and strong electron acceptors (two -NO -

Non-Centrosymmetry: For a bulk material to exhibit SHG, it must lack a center of inversion. As a derivative of L-tyrosine , DNTY retains inherent chirality, forcing the bulk crystal to adopt a non-centrosymmetric space group (e.g.,

), thereby preventing the cancellation of NLO dipoles.

Comparative Properties Table

| Property | L-Tyrosine (Precursor) | 3,5-Dinitro-L-tyrosine (DNTY) | Benefit for Material Science |

| Electronic Character | Electron Rich | Electron Deficient ( | Enhanced Charge Transfer (CT) |

| Dipole Moment | Moderate | High | Stronger interaction with EM fields |

| Coordination Sites | Carboxylate, Amine | Carboxylate, Amine, Nitro-O | Versatile Metal-Organic Framework (MOF) building block |

| SHG Efficiency | ~0.8 x Urea | ~5.0 x Urea (in Nd-complex) | High-efficiency frequency doubling |

Experimental Protocols

Protocol A: Synthesis of 3,5-Dinitro-L-tyrosine (Ligand Preparation)

Note: This step is required if the user cannot source CAS 17360-11-1 directly.[1] If purchased, proceed to Protocol B.

Safety Warning: This reaction involves concentrated acids and exothermic nitration. Perform in a fume hood with full PPE.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Suspend 10.0 g of L-Tyrosine in 45 mL of concentrated

in a round-bottom flask. Stir mechanically while maintaining the temperature at 10°C using an external ice bath. -

Nitration: Cool the mixture to -5°C . Add 8.5 mL of Nitric Acid dropwise over 90 minutes. Critical: The temperature must not exceed 0°C during addition to prevent oxidation of the side chain.

-

Quenching: Pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form immediately.

-

Neutralization: Adjust pH to ~2.0 using 4M NaOH carefully to maximize precipitation without forming the salt.

-

Purification: Filter the yellow solid. Recrystallize from hot water or dilute acetic acid.

-

Validation:

Protocol B: Growth of NLO-Active Coordination Polymer Crystals

Target Material: [Nd(DNTY)2(NO3)(H2O)5][1]·3H2O (Neodymium-DNTY Complex)[1]

Reagents:

-

3,5-Dinitro-L-tyrosine monohydrate (from Protocol A or commercial)[1]

-

Neodymium(III) nitrate hexahydrate (

)

Workflow:

-

Stoichiometric Mixing: Dissolve 1.0 mmol of DNTY and 0.5 mmol of

in 20 mL of deionized water. -

Stirring: Stir at room temperature for 4 hours to ensure complete chelation. The solution should remain clear yellow.

-

Filtration: Filter through a 0.45

PTFE membrane to remove dust nuclei (critical for optical quality). -

Crystallization: Transfer filtrate to a beaker covered with perforated parafilm. Allow slow evaporation at 25°C in a vibration-free environment.

-

Harvesting: After 10-14 days, yellow block-shaped crystals will form. Wash with cold ethanol.

Characterization & Logic Flow[1]

The following diagram illustrates the critical path from molecular synthesis to NLO device validation.

Figure 1: Workflow for engineering NLO materials from DNTY precursors.

Validation Protocol: Kurtz-Perry Powder Method

To confirm the material's utility, perform the following:

-

Preparation: Grind the grown crystals into a graded powder (particle size 100-150

). -

Excitation: Irradiate the sample with a Q-switched Nd:YAG laser (

nm).[1] -

Detection: Measure the emission at 532 nm (green light) using a photomultiplier tube.

-

Reference: Compare signal intensity against a microcrystalline Urea standard.

-

Expected Result: Signal Intensity

5.0 x Urea.

-

References

-

Coordination & NLO Properties

- Li, Z., et al. (2005). "The First Metal (Nd3+, Mn2+, and Pb2+) Coordination Compounds of 3,5-Dinitrotyrosine and their Nonlinear Optical Properties." Chemistry – A European Journal.

-

Ligand Synthesis (Nitration Protocol)

-

Chalmers, J. R., et al. (1949).[2] "The Synthesis of Thyroxine and Related Substances. Part V." Journal of the Chemical Society.

-

-

General Material Properties

-

Sigma-Aldrich Product Specification: 3,5-Dinitro-L-tyrosine monohydrate.[1]

-

Troubleshooting & Optimization

Technical Support Center: Detection of 3,5-Dinitro-L-tyrosine (DNT) Modified Proteins

Welcome to the technical support center for the detection of 3,5-Dinitro-L-tyrosine (DNT) modified proteins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing this critical post-translational modification (PTM). Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Introduction to 3,5-Dinitro-L-tyrosine (DNT) Protein Modification

Protein tyrosine nitration is a post-translational modification that occurs under conditions of nitrative stress, where reactive nitrogen species (RNS) react with tyrosine residues.[1] This modification, leading to the formation of 3,5-Dinitro-L-tyrosine, can significantly alter the structure and function of proteins, impacting cellular metabolism and signaling pathways.[1] The presence of DNT-modified proteins has been implicated in a variety of pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer, making its detection and quantification a key area of research.[1]

However, the detection of DNT-modified proteins is fraught with challenges, primarily due to the low stoichiometry of this modification in biological samples.[2][3] This necessitates highly sensitive and specific detection methods. This guide will address the common hurdles encountered during the detection of DNT-modified proteins and provide practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of DNT-modified proteins so challenging?

The primary challenges in detecting DNT-modified proteins are their low abundance in biological samples and the specificity of the available detection tools.[2][4] It is estimated that only a small fraction of a specific protein may be nitrated at any given time, making it difficult to detect against the background of the unmodified protein.[2] Furthermore, the specificity of anti-nitrotyrosine antibodies can be variable, sometimes leading to cross-reactivity with other modified residues or non-specific binding.[5]

Q2: What are the most common methods for detecting DNT-modified proteins?

The most common methods for detecting DNT-modified proteins are immunoblotting (Western blotting) with specific anti-nitrotyrosine antibodies and mass spectrometry.[1] Immunoblotting provides a straightforward method for detecting the presence of nitrated proteins in a sample, while mass spectrometry offers the advantage of identifying the specific sites of nitration on a protein.[6]

Q3: How can I be sure that my anti-nitrotyrosine antibody is specific?

Validating the specificity of your anti-nitrotyrosine antibody is crucial for reliable results. A common validation method involves performing a Western blot with a protein that has been nitrated in vitro (positive control) and a non-nitrated version of the same protein (negative control). The antibody should only detect the nitrated protein. Additionally, some researchers use a competition assay where the antibody is pre-incubated with free 3-nitrotyrosine, which should block its binding to the nitrated protein on the blot.

Q4: What is the significance of identifying the specific site of tyrosine nitration?

Identifying the specific tyrosine residue that is nitrated is critical for understanding the functional consequences of the modification. Nitration of a tyrosine in the active site of an enzyme, for instance, could lead to its inactivation.[1] Similarly, nitration of a tyrosine involved in protein-protein interactions could disrupt signaling pathways. Mass spectrometry is the gold standard for identifying specific nitration sites.[6]

Troubleshooting Guide: Western Blotting for DNT-Modified Proteins

Western blotting is a powerful technique for the detection of DNT-modified proteins, but it is also prone to issues such as high background, weak or no signal, and non-specific bands. This guide provides solutions to these common problems.

Workflow for Western Blotting of DNT-Modified Proteins

Caption: A typical workflow for detecting DNT-modified proteins using Western blotting.

Western Blotting Troubleshooting Table

| Problem | Possible Cause | Solution |

| High Background | 1. Insufficient blocking: Non-specific binding sites on the membrane are not adequately covered.[7][8] | - Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9] - Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[9] - Use a different blocking agent. Note that milk contains phosphoproteins and may not be suitable for detecting phosphorylated targets.[10] |

| 2. Antibody concentration too high: Primary or secondary antibody is binding non-specifically.[8][9] | - Optimize antibody concentrations by performing a titration.[8] - Reduce the incubation time with the antibodies. | |

| 3. Inadequate washing: Unbound antibodies are not sufficiently removed.[8] | - Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[9] - Increase the volume of wash buffer.[11] | |

| Weak or No Signal | 1. Low abundance of nitrated protein: The target protein is not present in sufficient quantities to be detected.[12] | - Load more protein onto the gel.[12] - Enrich the sample for nitrated proteins using immunoprecipitation.[12] |

| 2. Inefficient antibody binding: The primary antibody has low affinity for the target or is not used at an optimal concentration. | - Increase the concentration of the primary antibody.[13] - Increase the incubation time with the primary antibody (e.g., overnight at 4°C).[13] | |

| 3. Poor protein transfer: Proteins are not efficiently transferred from the gel to the membrane.[14][15] | - Verify transfer efficiency using Ponceau S staining.[15] - Optimize transfer time and voltage.[14] - Ensure good contact between the gel and membrane, and remove any air bubbles. | |

| Non-Specific Bands | 1. Antibody cross-reactivity: The primary or secondary antibody is binding to other proteins in the sample.[7] | - Use a more specific monoclonal antibody if available.[16] - Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody.[10] |

| 2. Protein degradation: Proteases in the sample have degraded the target protein, leading to lower molecular weight bands.[17] | - Add protease inhibitors to the lysis buffer.[18] - Prepare fresh samples and keep them on ice.[18] | |

| 3. High antibody concentration: Excessive antibody can lead to binding to low-affinity sites.[17] | - Decrease the concentration of the primary antibody.[17] |

Troubleshooting Guide: Mass Spectrometry for DNT-Modified Proteins

Mass spectrometry is a highly sensitive method for identifying and quantifying DNT-modified proteins. However, the low abundance of these modifications presents significant analytical challenges.

Troubleshooting Decision Tree for Mass Spectrometry

Caption: A decision tree for troubleshooting common issues in mass spectrometry-based detection of DNT-modified proteins.

Mass Spectrometry Troubleshooting Table

| Problem | Possible Cause | Solution |

| Low Identification Rate of Nitrated Peptides | 1. Low abundance of nitrated proteins: The concentration of nitrated peptides is below the limit of detection of the mass spectrometer.[4] | - Enrich the sample for nitrated proteins or peptides using immunoaffinity or chemical-based methods.[19][20] - Increase the amount of starting material.[21] |

| 2. Sample loss during preparation: Significant amounts of the sample are lost during extraction, digestion, and enrichment steps.[4] | - Minimize the number of sample handling steps. - Use low-binding tubes and pipette tips. | |

| 3. Inefficient enzymatic digestion: The protein is not fully digested, resulting in a low yield of peptides.[21] | - Optimize the digestion protocol (e.g., enzyme-to-protein ratio, digestion time, temperature). - Consider using a combination of proteases.[22] | |

| Ambiguous Site of Nitration | 1. Poor fragmentation of the peptide: The MS/MS spectrum does not contain enough fragment ions to confidently assign the nitration site.[22] | - Optimize the collision energy to achieve better fragmentation. - Consider using alternative fragmentation methods such as electron-transfer dissociation (ETD) if available. |

| 2. Multiple tyrosine residues in the peptide: It is difficult to distinguish which tyrosine is nitrated if the peptide contains more than one. | - Use a different protease that will generate peptides with a single tyrosine residue, if possible. | |

| Inconsistent Quantification | 1. Variability in sample preparation: Inconsistent sample handling and processing can lead to variations in the amount of nitrated peptides analyzed.[4] | - Standardize the entire workflow from sample collection to MS analysis. - Use an internal standard, such as a stable isotope-labeled nitrated peptide, for normalization. |

| 2. Matrix effects: Other components in the sample can interfere with the ionization of the target peptides, leading to inaccurate quantification.[23] | - Use a robust sample cleanup method to remove interfering substances.[23] - Prepare a calibration curve using a matrix-matched standard.[23] |

Detailed Experimental Protocols

Protocol 1: In Vitro Nitration of Proteins for Positive Control

Objective: To generate a nitrated protein standard to serve as a positive control for Western blotting and to validate antibody specificity.

Materials:

-

Purified protein of interest (e.g., BSA)

-

Peroxynitrite (ONOO⁻)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Prepare a 1 mg/mL solution of the purified protein in PBS.

-

On ice, add peroxynitrite to the protein solution to a final concentration of 1 mM. Caution: Peroxynitrite is a strong oxidant and should be handled with care in a well-ventilated area.

-

Incubate the reaction on ice for 30 minutes.

-

Quench the reaction by adding an equal volume of 100 mM glycine in PBS.

-

The nitrated protein is now ready for use in Western blotting.

Protocol 2: Immunoprecipitation of DNT-Modified Proteins

Objective: To enrich for DNT-modified proteins from a complex biological sample prior to Western blotting or mass spectrometry.

Materials:

-

Cell or tissue lysate

-

Anti-nitrotyrosine antibody

-

Protein A/G agarose beads

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.[24]

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.[24]

-

Add the anti-nitrotyrosine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.[25]

-

Pellet the beads by centrifugation and discard the supernatant.[25]

-

Wash the beads three to five times with ice-cold wash buffer.[26]

-

Elute the bound proteins from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

-

Neutralize the eluate by adding neutralization buffer.

-

The enriched nitrated proteins are now ready for downstream analysis.

References

-

Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms. (n.d.). PubMed Central. [Link]

-

Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms. (2011). PubMed. [Link]

-

Proteomic Approaches to Analyze Protein Tyrosine Nitration. (2012). PubMed Central. [Link]

-

High Background Troubleshooting in Western Blots. (n.d.). Sino Biological. [Link]

-

Common errors in mass spectrometry-based analysis of post-translational modifications. (n.d.). PubMed Central. [Link]

-

Molecular Recognition Specificity of anti-3-nitrotyrosine Antibodies Revealed by Affinity-Mass Spectrometry and Immunoanalytical. (n.d.). [Link]

-

Western Blot Troubleshooting: Non-specific bands. (2021). Azure Biosystems. [Link]

-

Anti-Nitrotyrosine Antibody. (n.d.). Merck Millipore. [Link]

-

Western Blot Troubleshooting: High Background Signal on the Blot. (n.d.). Bio-Rad. [Link]

-

Troubleshooting and Optimizing a Western Blot. (2024). Addgene. [Link]

-

Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. (n.d.). PubMed Central. [Link]

-

Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI. [Link]

-

Western blot troubleshooting: high background. (n.d.). American Research Products. [Link]

-

Western Blot troubleshooting: Non-Specific Bands. (n.d.). American Research Products. [Link]

-

Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (2022). LCGC International. [Link]

-

What can I do to eliminate nonspecific bands on a western blot? (2018). ResearchGate. [Link]

-

Western Blot Troubleshooting Nonspecific Bands. (n.d.). Sino Biological. [Link]

-

Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms. (2011). ResearchGate. [Link]

-

LC-MS/MS for low abundance peptide sampling? (2014). ResearchGate. [Link]

-

In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. (2008). ResearchGate. [Link]

-

Selective enrichment and mass spectrometric identification of nitrated peptides using fluorinated carbon tags. (2010). PubMed. [Link]

-

Western Blot Troubleshooting Low Signal or No Signal. (n.d.). Sino Biological. [Link]

-

Troubleshooting Western Blot: Common Problems and Fixes. (2024). Patsnap. [Link]

-

The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. (2022). MDPI. [Link]

-

What is Protein Nitration? (2024). BMG LABTECH. [Link]

-

Western blot troubleshooting: no signal. (n.d.). American Research Products. [Link]

-

The 8 Western Blot Failures and How to Prevent Them (2024 Guide). (2024). Wildtype One. [Link]

-

Immunoprecipitation (IP) Protocol. (n.d.). Rockland. [Link]

-

Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. (2022). Frontiers. [Link]

-

Immunoprecipitation Protocol. (2019). protocols.io. [Link]

-

Nitrosative protein tyrosine modifications: biochemistry and functional significance. (2008). BMB Reports. [Link]

-

Western Blot Troubleshooting Guide. (2022). Biocompare. [Link]

-

The Determination of Nitrotyrosine Residues in Proteins. (n.d.). Springer Nature Experiments. [Link]

-

After several rounds of troubleshooting, I am still getting no Western blot bands? (2017). ResearchGate. [Link]

-

Mass spectrometry analysis of nitrotyrosine-containing proteins. (2014). PubMed. [Link]

-

(PDF) Immunoprecipitation Protocol v3. (2019). ResearchGate. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Frontiers | Protein Tyrosine Nitration in Plant Nitric Oxide Signaling [frontiersin.org]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. biossusa.com [biossusa.com]

- 9. arp1.com [arp1.com]

- 10. sinobiological.com [sinobiological.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]

- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]

- 15. arp1.com [arp1.com]

- 16. researchgate.net [researchgate.net]

- 17. arp1.com [arp1.com]

- 18. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]

- 19. Selective enrichment and mass spectrometric identification of nitrated peptides using fluorinated carbon tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]

- 22. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gmi-inc.com [gmi-inc.com]

- 24. Immunoprecipitation (IP) Protocol | Rockland [rockland.com]

- 25. ptglab.com [ptglab.com]

- 26. researchgate.net [researchgate.net]

Technical Support Center: Artifactual Nitration During Sample Preparation

Part 1: Troubleshooting Guide: Identifying and Resolving Artifactual Nitration

This section addresses specific issues you might encounter during your experiments that could indicate the presence of artifactual nitration.

Issue 1: Unexpected or Widespread Nitration Detected in Negative Controls

Scenario: You've analyzed your negative control samples (e.g., untreated cells, healthy tissue) and are detecting a significant number of nitrated proteins, or a high background signal in your Western blots.

Probable Cause: This is a classic sign of artifactual nitration occurring during your sample preparation workflow. The most likely culprit is the presence of nitrite contamination in your reagents, which, under acidic conditions, forms nitrating agents.[1][2]

Step-by-Step Solution:

-

Audit Your Reagents: Scrutinize all buffers, acids, and salts used in your protocol for potential nitrite contamination. Even low levels of nitrite can cause significant artifactual nitration.[1] Consider testing your reagents for nitrite content using a commercially available assay.

-

Control the pH: Avoid acidic conditions, especially in the presence of known or suspected nitrite contamination.[3][4] If an acidic step is unavoidable (e.g., trichloroacetic acid [TCA] precipitation), it is crucial to implement preventative measures.

-

Incorporate Scavengers: Introduce a nitrite/reactive nitrogen species (RNS) scavenger into your lysis and homogenization buffers.[5] These compounds will react with and neutralize potential nitrating agents before they can modify your proteins of interest.

-

Maintain Low Temperatures: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) to minimize the rates of chemical reactions that could lead to artifactual nitration.[1]

Issue 2: Inconsistent Nitration Patterns Between Replicates

Scenario: You are observing significant variability in the nitration profile of your protein of interest or the overall nitroproteome across technical or biological replicates.

Probable Cause: Inconsistent sample handling and processing times can introduce variability in the extent of artifactual nitration. The duration of exposure to conditions that promote nitration (e.g., acidic pH, presence of contaminants) can differ from sample to sample.

Step-by-Step Solution:

-

Standardize Your Protocol: Ensure that every step of your sample preparation protocol is performed consistently for all samples. This includes incubation times, centrifugation speeds and durations, and the volumes of reagents used.

-

Work Efficiently: Minimize the time between sample collection and analysis to reduce the window for artifactual modifications to occur.[6]

-

Process Samples in Parallel: Whenever possible, process all samples from an experiment concurrently to ensure they are subjected to the same conditions for the same amount of time.

-

Utilize Internal Standards: For mass spectrometry-based analyses, consider incorporating stable isotope-labeled standards to help normalize for variations in sample processing and analysis.[7]

Issue 3: Mass Spectrometry Data Suggests Nitration, but Fails Validation

Scenario: Your initial mass spectrometry (MS) data indicates the presence of a nitrated peptide, but subsequent validation attempts (e.g., MS/MS fragmentation analysis, comparison with a synthetic standard) do not confirm the modification.

Probable Cause: Isobaric interferences, where another chemical modification results in the same mass shift as nitration (+45 Da), can lead to false positives.[8] Common culprits include deamidation of asparagine followed by oxidation.[7]

Step-by-Step Solution:

-

High-Resolution Mass Spectrometry: Utilize high-resolution and high-mass-accuracy MS instruments to differentiate between nitration and other potential modifications.[7]

-

Thorough MS/MS Analysis: Scrutinize the MS/MS fragmentation pattern. Nitrated tyrosine residues often exhibit characteristic neutral losses that can help confirm their presence.[7]

-

Database Search Parameters: When searching your MS data, include other potential modifications with similar mass shifts as variable modifications to assess the likelihood of their occurrence.[7]

-